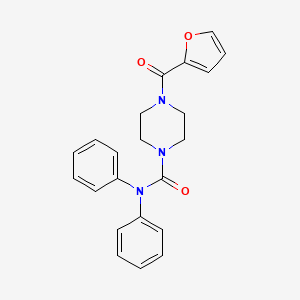

4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c26-21(20-12-7-17-28-20)23-13-15-24(16-14-23)22(27)25(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVJCYYYXNJPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide typically involves the reaction of furan-2-carbonyl chloride with N,N-diphenylpiperazine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can yield furan-2-methanol derivatives .

Scientific Research Applications

4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential use as a pharmaceutical agent due to its unique structural features.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The furan ring and the diphenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate biochemical pathways related to inflammation, cell signaling, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

N-(4-bromophenyl)furan-2-carboxamide: This compound features a bromine atom on the phenyl ring and has been studied for its antibacterial properties.

Furan-2-carbonyl isothiocyanate: This compound is used in the synthesis of various heterocycles and has potential biological activity.

Uniqueness

4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide is unique due to its combination of a furan ring, a piperazine ring, and a diphenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications .

Biological Activity

4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide is a synthetic compound that combines a furan moiety with a diphenylpiperazine structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

The synthesis of 4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide typically involves the reaction of furan-2-carbonyl chloride with N,N-diphenylpiperazine-1-carboxamide in the presence of a base like triethylamine to neutralize hydrochloric acid formed during the reaction. The reaction conditions are crucial for achieving high yields and purity of the final product.

Biological Activity

Mechanism of Action

The biological activity of 4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This compound may modulate the activity of these targets, leading to diverse biological effects. Specific pathways and molecular targets can vary based on the application context.

Antimicrobial Activity

Recent studies have shown that derivatives of furan-2-carboxamide compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide demonstrated notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the range of 230 to 280 µg/mL .

Anticancer Potential

Research has indicated that furan-based compounds possess anticancer properties. In vitro studies suggest that modifications to the furan structure can enhance cytotoxicity against cancer cell lines. For example, certain derivatives showed higher potency than standard chemotherapeutics like doxorubicin, indicating their potential as lead compounds in cancer therapy .

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial activity of furan derivatives.

- Results: Compounds similar to 4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide exhibited significant inhibition against E. coli and S. aureus, with MIC values ranging from 230 to 280 µg/mL.

- Conclusion: These findings support further exploration of furan derivatives as potential antimicrobial agents.

-

Anticancer Activity Assessment

- Objective: To assess the cytotoxic effects of furan derivatives on cancer cell lines.

- Results: Certain derivatives demonstrated IC50 values lower than those of doxorubicin, indicating strong anticancer potential.

- Conclusion: The study suggests that these compounds could serve as promising candidates for drug development in oncology .

Comparative Analysis

| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| 4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide | Furan ring + diphenylpiperazine | 230-280 µg/mL | Lower than doxorubicin |

| N-(4-bromophenyl)furan-2-carboxamide | Bromine substitution on phenyl ring | Not specified | Not specified |

| Furan-2-carbonyl isothiocyanate | Isothiocyanate functional group | Not specified | Not specified |

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for 4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling Reactions: Reacting diphenylpiperazine with furan-2-carbonyl chloride under anhydrous conditions (e.g., dichloromethane solvent, triethylamine catalyst) to form the furan-2-carbonyl intermediate .

Carboxamide Formation: Introducing the carboxamide group via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.

Critical Parameters:

- Temperature: Maintain 0–5°C during acyl chloride coupling to minimize side reactions .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance carboxamide formation yields .

- Catalysts: Triethylamine or DMAP improves reaction efficiency .

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Furan-2-carbonyl chloride, Et₃N, DCM, 0°C | 65–75 | >90% |

| 2 | EDC/HOBt, DMF, RT | 50–60 | 85–90% |

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Verify piperazine ring protons (δ 2.5–3.5 ppm) and furan carbonyl (δ 160–170 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 329.35 for C₁₇H₁₉N₃O₄) .

- HPLC: Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Validation: Cross-reference data with computational predictions (e.g., ChemDraw simulations) and literature spectra of analogous piperazine-carboxamides .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Address discrepancies through:

Dose-Response Studies: Test activity across a broad concentration range (nM–μM) to identify optimal efficacy windows .

Target Selectivity Assays: Use competitive binding assays (e.g., radioligand displacement for serotonin receptors) to confirm specificity .

Structural Analog Comparison: Synthesize derivatives (e.g., halogen-substituted furans) to isolate SAR trends .

Case Study: Conflicting IC₅₀ values for serotonin receptor binding may arise from assay conditions (e.g., buffer pH, cell line variability). Replicate experiments under standardized protocols .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

Molecular Dynamics (MD): Simulate blood-brain barrier permeability using logP/logD calculations (target: 2–3 for CNS penetration) .

Docking Studies: Model interactions with target receptors (e.g., 5-HT₁A) to identify critical hydrogen bonds/π-π interactions .

ADMET Predictions: Use tools like SwissADME to optimize solubility (>50 μM) and metabolic stability (CYP450 inhibition assays) .

Table 2: Predicted vs. Experimental ADMET Properties

| Property | Predicted | Experimental |

|---|---|---|

| logP | 2.8 | 2.5–3.0 |

| Solubility (μM) | 45 | 30–50 |

| CYP3A4 Inhibition (%) | 20 | 15–25 |

Q. What experimental designs mitigate challenges in scaling up synthesis?

Methodological Answer:

- Flow Chemistry: Transition batch reactions to continuous flow systems to enhance reproducibility and reduce purification steps .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

- Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use .

Critical Considerations:

- Catalyst Recycling: Test immobilized catalysts (e.g., polymer-supported EDC) to reduce waste .

- Byproduct Analysis: Use LC-MS to identify and quantify impurities during scale-up .

Data Contradiction Analysis

Q. How to address discrepancies in reported receptor binding affinities?

Methodological Answer:

Assay Standardization: Use identical cell lines (e.g., HEK293 for GPCRs) and buffer conditions (pH 7.4, 25°C) .

Positive Controls: Include reference ligands (e.g., WAY-100635 for 5-HT₁A) to validate assay performance .

Orthogonal Assays: Confirm binding data with functional assays (e.g., cAMP accumulation for Gi-coupled receptors) .

Example: If Ki values vary between studies, re-evaluate radioligand purity (≥98% by HPLC) and receptor density adjustments .

Q. What methodologies elucidate the role of the furan moiety in bioactivity?

Methodological Answer:

Bioisosteric Replacement: Synthesize analogs with thiophene or pyrrole rings; compare potency in receptor assays .

X-ray Crystallography: Resolve ligand-receptor co-crystal structures to map furan interactions (e.g., hydrophobic pockets) .

Electrostatic Potential Maps: Use DFT calculations to assess furan’s electron density and hydrogen-bonding capacity .

Key Finding: Furan’s electron-rich π-system enhances binding to aromatic residues (e.g., Tyr in serotonin receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.